molecular formula C8H14O2 B3053065 3-Methyl-2-hexenoic acid methyl ester CAS No. 50652-80-7

3-Methyl-2-hexenoic acid methyl ester

Cat. No.: B3053065
CAS No.: 50652-80-7
M. Wt: 142.2 g/mol
InChI Key: FTNNIIIFSINEIF-UHFFFAOYSA-N
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Description

Contextualization within Branched Unsaturated Fatty Acid Ester Chemistry

To understand the scientific interest in 3-Methyl-2-hexenoic acid methyl ester, it is essential to place it within its chemical family: branched unsaturated fatty acid esters. Fatty acids are carboxylic acids with hydrocarbon chains, and their esters are formed by reacting the acid with an alcohol. organic-chemistry.org This broad class of molecules is fundamental to biochemistry and various industrial applications.

Several structural features define this class and influence the properties of its members:

Chain Length : this compound is considered a short-chain fatty acid derivative, generally defined as having six or fewer carbon atoms. wikipedia.org This contributes to its relatively high volatility compared to long-chain fatty esters. researchgate.net

Unsaturation : The presence of a carbon-carbon double bond (unsaturation) introduces geometric isomers (cis/Z or trans/E), which can significantly affect the molecule's shape and physical properties. vulcanchem.com In this compound, the double bond is in the alpha,beta-position relative to the carbonyl group, a feature known to influence chemical reactivity. researchgate.net

Branching : The methyl group attached to the main carbon chain is a form of branching. Branching in fatty acid esters is known to alter physical properties such as melting point and viscosity; for instance, branched-chain fatty acid methyl esters are researched as additives to improve the cold-flow properties of biodiesel. researchgate.net

The synthesis of α,β-unsaturated esters can be achieved through various methods in organic chemistry, including catalytic cross-metathesis reactions. nih.gov The esterification of the parent carboxylic acid, in this case, 3-methyl-2-hexenoic acid, with an alcohol (methanol) in the presence of an acid catalyst is a common laboratory and industrial method for producing the corresponding ester. vulcanchem.com

Significance of this compound as a Research Probe

A primary area of significance for this compound is its use as a research probe in the field of sensory science, specifically in olfaction (the sense of smell). The compound and its parent acid, 3-methyl-2-hexenoic acid, represent a compelling pair for studying structure-odor relationships. The parent acid is a key component of human axillary odor and is described as having a sweaty smell, whereas its methyl ester is characterized by a pleasant, fruity odor. researchgate.net

This stark perceptual difference between two structurally similar molecules makes the ester an ideal tool for investigating how minor chemical modifications can lead to major changes in odor perception. Researchers use this compound in studies on olfactory cross-adaptation, a phenomenon where exposure to one odorant affects the perception of another. Studies have shown that adaptation to the fruity-smelling methyl ester can reduce the perceived intensity of the sweaty-smelling parent acid. researchgate.net This suggests that despite their different smells, they may interact with overlapping sets of olfactory receptors, providing insights into how the olfactory system processes and distinguishes structurally related compounds. rug.nl

Overview of Key Research Domains

Academic research involving this compound is concentrated in a few key domains:

Sensory Science and Olfaction: This is the most prominent research area. The compound is used to explore the molecular basis of odor perception, receptor interactions, and the principles of olfactory adaptation and cross-adaptation. researchgate.netnih.gov Its use alongside its parent acid helps scientists understand the coding of odor quality in the brain. rug.nl

Analytical Chemistry: As a volatile organic compound (VOC) found in human sweat, the detection and quantification of this compound are relevant. vulcanchem.com Research in this area involves the development and application of analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), to identify and measure trace amounts of this and related compounds in complex biological samples. vulcanchem.com

Synthetic and Industrial Chemistry: The synthesis of this compound and related compounds is of interest for creating fragrance and flavor ingredients. vulcanchem.com Its fruity and green notes make it a component in perfumery. vulcanchem.com Research in this domain focuses on efficient synthetic routes and the characterization of the resulting products. vulcanchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Boiling Point 171.6°C at 760 mmHg
Density 0.902 g/cm³

| Flash Point | 59.6°C |

This data is compiled from reference vulcanchem.com.

Table 2: Research Findings on Volatile Compound Concentrations

Compound Source Concentration Range Population

This data is compiled from reference vulcanchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methylhex-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-7(2)6-8(9)10-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNNIIIFSINEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341584
Record name 2-Hexenoic acid, 3-methyl-, methyl ester
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Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50652-80-7
Record name Methyl 3-methyl-2-hexenoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexenoic acid, 3-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (Z)-3-methylhex-2-enoate and Methyl (E)-3-methylhex-2-enoate
Source European Chemicals Agency (ECHA)
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Record name 2-Hexenoic acid, 3-methyl-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Chemistry and Derivatization Methodologies for 3 Methyl 2 Hexenoic Acid Methyl Ester

Esterification of 3-Methyl-2-hexenoic Acid to its Methyl Ester

The conversion of 3-methyl-2-hexenoic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. This process is most commonly achieved through acid-catalyzed esterification, a reversible reaction that necessitates careful control of reaction conditions to ensure high yields and desired isomeric purity.

Acid-Catalyzed Esterification Protocols

The most prevalent method for the synthesis of 3-methyl-2-hexenoic acid methyl ester is the Fischer-Speier esterification. masterorganicchemistry.comathabascau.camasterorganicchemistry.com This reaction involves heating a solution of 3-methyl-2-hexenoic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid. masterorganicchemistry.comathabascau.caoperachem.com The mechanism, initiated by the protonation of the carbonyl oxygen of the carboxylic acid, enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. masterorganicchemistry.commasterorganicchemistry.com The subsequent elimination of a water molecule yields the desired ester. masterorganicchemistry.commasterorganicchemistry.com

Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com The use of a large excess of methanol not only serves as a reactant but also as the solvent, driving the equilibrium towards the product side in accordance with Le Châtelier's principle. masterorganicchemistry.comathabascau.ca The removal of water as it is formed, for instance, through azeotropic distillation with a suitable solvent, can also be employed to maximize the yield of the ester. athabascau.ca

Table 1: Typical Reaction Conditions for Acid-Catalyzed Esterification of 3-Methyl-2-hexenoic Acid

ParameterConditionReference
Carboxylic Acid 3-Methyl-2-hexenoic acid masterorganicchemistry.comathabascau.ca
Alcohol Methanol (in excess) masterorganicchemistry.comoperachem.com
Catalyst Concentrated H₂SO₄ or p-TsOH masterorganicchemistry.com
Temperature Reflux operachem.com
Reaction Time Several hours operachem.com
Work-up Neutralization, extraction, and purification by distillation operachem.com

Optimization of Reaction Conditions for Isomeric Purity (E/Z isomers)

This compound can exist as two geometric isomers, (E) and (Z), due to the presence of a carbon-carbon double bond. The ratio of these isomers in the final product can be influenced by the reaction conditions and the isomeric composition of the starting carboxylic acid. While direct esterification of a mixture of (E)- and (Z)-3-methyl-2-hexenoic acid will likely result in a corresponding mixture of the methyl esters, the inherent stability of the (E)-isomer often leads to its predominance.

Controlling the E/Z ratio during the synthesis of the parent carboxylic acid is a primary strategy for obtaining the desired ester isomer. For instance, the synthesis of trans-3-methyl-2-hexenoic acid (the (E)-isomer) has been reported, which upon esterification would yield the (E)-methyl ester. isom.ca Subsequent to esterification, chromatographic techniques such as high-performance liquid chromatography (HPLC) can be employed to separate the (E) and (Z) isomers, allowing for the isolation of each in high purity.

Stereoselective Synthesis Approaches for Specific Isomers of this compound

For applications requiring a specific geometric isomer of this compound, stereoselective synthesis methods are employed. The Horner-Wadsworth-Emmons (HWE) reaction and its modifications are powerful tools for the construction of carbon-carbon double bonds with high stereocontrol. researchgate.netwikipedia.org

The standard HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity. researchgate.netwikipedia.org In the context of synthesizing methyl (E)-3-methyl-2-hexenoate, this would involve the reaction of a phosphonate (B1237965) ylide, such as methyl 2-(diethoxyphosphoryl)propanoate, with propanal. The reaction proceeds via a phosphonate carbanion that adds to the aldehyde, followed by elimination of a phosphate (B84403) byproduct to form the α,β-unsaturated ester. researchgate.net

Conversely, the Still-Gennari modification of the HWE reaction is a widely adopted method for the synthesis of (Z)-α,β-unsaturated esters. nih.govnumberanalytics.comorganic-chemistry.org This approach utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in the presence of a strong, non-equilibrating base like potassium bis(trimethylsilyl)amide (KHMDS) with a crown ether at low temperatures. nih.govnumberanalytics.comorganic-chemistry.org These conditions favor the kinetic product, leading to the formation of the (Z)-isomer with high selectivity. nih.govnumberanalytics.com

Table 2: Reagents and Conditions for Stereoselective Synthesis of this compound Isomers

IsomerMethodKey ReagentsTypical ConditionsExpected OutcomeReference
(E)-isomer Horner-Wadsworth-EmmonsMethyl 2-(diethoxyphosphoryl)propanoate, Propanal, NaHTHF, room temperatureHigh (E)-selectivity researchgate.netwikipedia.org
(Z)-isomer Still-Gennari OlefinationMethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate, Propanal, KHMDS, 18-crown-6THF, -78 °C to room temperatureHigh (Z)-selectivity nih.govnumberanalytics.comorganic-chemistry.org

Radiosynthesis of Labeled 3-Methyl-2-hexenoic Acid for Subsequent Esterification in Tracing Studies

Isotopically labeled compounds are invaluable tools in metabolic and mechanistic studies. The synthesis of radiolabeled 3-methyl-2-hexenoic acid, which can then be esterified to its methyl ester, allows for the tracking of the molecule in various biological and chemical systems.

Carbon-14 Labeling Techniques

Carbon-14 (¹⁴C) is a long-lived beta-emitting radionuclide commonly used in tracer studies. The introduction of a ¹⁴C label into 3-methyl-2-hexenoic acid can be strategically placed depending on the intended application. A common approach for labeling the carboxylic acid moiety is to utilize [¹⁴C]carbon dioxide ([¹⁴C]CO₂) as the source of the radiolabel.

The synthesis of [1-¹⁴C]-3-methyl-2-hexenoic acid can be envisioned through a Grignard reaction. This would involve the preparation of a suitable Grignard reagent, such as 2-pentenylmagnesium bromide, which is then reacted with [¹⁴C]CO₂. Subsequent acidic workup would yield the desired ¹⁴C-labeled carboxylic acid. This labeled acid can then be esterified to methyl [1-¹⁴C]-3-methyl-2-hexenoate using the acid-catalyzed methods described previously. The use of ¹⁴C-labeled trans-3-methyl-2-hexenoic acid in human studies has been reported, confirming the feasibility of its radiosynthesis. isom.canih.gov

Deuterium Labeling for Mass Spectrometry Applications

Deuterium (²H or D) is a stable isotope of hydrogen, and its incorporation into molecules is widely used in quantitative analysis by mass spectrometry (MS), particularly in isotope dilution methods. The synthesis of deuterium-labeled this compound can serve as an internal standard for the accurate quantification of the unlabeled analyte in complex matrices.

A straightforward method for preparing deuterium-labeled methyl esters is through the esterification of the corresponding carboxylic acid with a deuterated alcohol, such as deuterated methanol (CD₃OD). nih.gov This introduces a known mass shift in the ester, allowing it to be distinguished from the natural, unlabeled compound in the mass spectrometer. For example, esterification of 3-methyl-2-hexenoic acid with CD₃OD in the presence of an acid catalyst would yield methyl-d₃ (E/Z)-3-methyl-2-hexenoate. This labeled ester can then be used in gas chromatography-mass spectrometry (GC-MS) analysis for the simultaneous determination of the unlabeled fatty acid and its methyl ester. nih.gov

Chemosensory Biology and Olfactory Mechanisms of 3 Methyl 2 Hexenoic Acid Methyl Ester

Olfactory Receptor Interaction Profiling for 3-Methyl-2-hexenoic Acid Methyl Ester

The specific human olfactory receptors (ORs) that bind with this compound have not been exhaustively identified in the scientific literature. However, research into related compounds provides a basis for understanding its likely interactions. The olfactory system operates on a combinatorial principle, where a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants. google.com

Studies on the acidic parent compound, 3-Methyl-2-hexenoic acid (3M2H), a key component of human axillary odor, and its structurally similar esters suggest a shared sensory channel, which points towards overlapping receptor interactions. nih.govresearchgate.net Neurophysiological research in mice has identified olfactory receptor cells that respond specifically to both a carboxylic acid and its corresponding esters. researchgate.net This finding provides a physiological parallel to psychophysical observations, suggesting that the structural similarity between 3M2H and its methyl ester may lead them to compete for or interact with the same, or a similar subset of, olfactory receptors. This shared mechanism is thought to be the basis for the cross-adaptation phenomena observed between these compounds. researchgate.net

Cross-Adaptation Studies in Olfactory Perception

Cross-adaptation, the reduction in sensitivity to one odorant following exposure to another, is a key psychophysical tool used to probe the degree to which different odors share common sensory pathways. nih.gov Extensive studies on this compound and its parent acid have yielded significant insights into this phenomenon.

Asymmetric Cross-Adaptation between this compound and 3-Methyl-2-hexenoic Acid Isomers

A consistent and principal finding in the study of these compounds is the asymmetric nature of their cross-adaptation. nih.govgoogle.com Research has demonstrated that adaptation to the pleasant, fruity-smelling methyl esters of 3-Methyl-2-hexenoic acid (ME3M2H) significantly decreases the perceived intensity of the sweaty-smelling 3-Methyl-2-hexenoic acid (3M2H). researchgate.netgoogle.com In one study, exposure to ME3M2H reduced the perceived intensity of 3M2H by an average of 34.3%. google.com

Conversely, this relationship is not reciprocal. Adaptation to the sweaty-smelling 3M2H does not result in a significant reduction in the perceived intensity of the fruity-smelling ME3M2H. nih.govgoogle.com This asymmetry indicates that while the sensory channels for these two perceptually distinct odorants overlap, they are not identical. The ester can effectively block or adapt the channel for the acid, but the acid cannot do the same for the ester.

Table 1: Asymmetric Cross-Adaptation between 3M2H and its Esters

Adapting Compound (Exposure)Test Compound (Perceived)Result on Perceived Intensity of Test CompoundReference
This compound (ME3M2H)3-Methyl-2-hexenoic acid (3M2H)Significant Decrease researchgate.netgoogle.com
3-Methyl-2-hexenoic acid (3M2H)This compound (ME3M2H)No Significant Decrease nih.govgoogle.com

Neurophysiological Correlates of Olfactory Cross-Adaptation

The psychophysical findings of cross-adaptation are supported by neurophysiological evidence. Studies on the tuning specificities of mouse olfactory receptor cells have shown that sensitivity can depend on both the carbon chain length and the terminal functional group (e.g., carboxyl vs. hydroxyl). researchgate.net Critically, this research identified some receptor cells that responded specifically to both an acid and its esters. researchgate.net This provides a direct neurophysiological parallel for the observed psychophysical cross-adaptation, suggesting that the phenomenon originates at the peripheral receptor level, where the structurally similar molecules compete for binding sites. researchgate.netresearchgate.net

Psychophysical Investigations of Olfactory Sensitivity and Perception of this compound

Psychophysical studies have been instrumental in characterizing the perception of this compound and its relationship with its parent acid. Using magnitude estimation procedures, where participants rate the intensity of supra-threshold stimuli, researchers have quantified the perceptual effects of adaptation. google.com

These investigations confirm the distinct odor profiles of the acid and its ester; a 10:1 mixture of (E)- and (Z)-3-methyl-2-hexenoic acid is consistently described as a principal component of human underarm odor, while its methyl and ethyl esters possess pleasant, fruity odors. nih.govresearchgate.net Studies measuring the effects of adaptation show a rapid response, with the perceived intensity of 3M2H decreasing quickly upon exposure to its esters and remaining suppressed for the duration of the adaptation period. google.com For instance, the reduction in perceived intensity of 3M2H after exposure to its methyl ester (34.3%) is comparable to the reduction seen after exposure to its ethyl ester (35.1%), indicating a consistent effect for these structurally similar esters. google.com

Ecological and Inter Species Chemical Signaling Research Utilizing 3 Methyl 2 Hexenoic Acid Methyl Ester

Investigation of Semiochemical Properties and Analogues

Research into the semiochemical properties of 3-Methyl-2-hexenoic acid methyl ester is closely linked to the study of its parent compound, 3-Methyl-2-hexenoic acid (3M2H). The acid form, particularly the (E)-isomer, is a well-documented component of human axillary sweat and plays a significant role in the chemical profile that mosquitoes, such as the malaria vector Anopheles gambiae, use to locate human hosts. nih.govnih.gov

While 3-Methyl-2-hexenoic acid itself is characterized by a pungent, sweaty odor, its methyl ester analogue (ME3M2H) possesses a distinctly different and more pleasant, fruity aroma. researchgate.net This perceptual difference between the acid and its ester, despite their structural similarity, is a key area of investigation in sensory science. Studies have demonstrated that these structurally similar but perceptually distinct odorants can interact at the olfactory receptor level. researchgate.net

Specifically, research on human subjects has shown that exposure to the pleasant-smelling methyl esters of 3-Methyl-2-hexenoic acid can lead to a decrease in the perceived intensity of the sweaty-smelling acid. researchgate.net This phenomenon, known as cross-adaptation, suggests that the two molecules may share common sensory channels in the olfactory system. researchgate.net This relationship is significant in understanding how the modification of a functional group (from a carboxylic acid to a methyl ester) can drastically alter the perceived scent and the subsequent behavioral or sensory response.

While direct research on the semiochemical role of this compound in inter-species signaling in an ecological context is limited, the study of its analogue, 3-Methyl-2-hexenoic acid, provides a foundational understanding. The structural similarity and differing olfactory profiles suggest that the methyl ester could potentially modulate or interfere with the signaling pathway of the parent acid.

Table 1: Comparative Olfactory Profiles of 3-Methyl-2-hexenoic Acid and its Methyl Ester Analogue

CompoundCommon NameChemical FormulaMolecular Weight ( g/mol )Reported Odor Profile
3-Methyl-2-hexenoic acid3M2HC₇H₁₂O₂128.17Sweaty, pungent
This compoundME3M2HC₈H₁₄O₂142.20Fruity, pleasant

Interactions with Vector Organisms (e.g., Mosquitoes) in Chemosensory Disruption Studies

The interactions of volatile organic compounds with vector organisms, particularly mosquitoes, are of great importance for the development of novel control strategies. Research has extensively focused on the parent compound, 3-Methyl-2-hexenoic acid, as a key semiochemical in the host-seeking behavior of the malaria mosquito, Anopheles gambiae.

Electrophysiological studies have demonstrated that the antennae of An. gambiae are highly sensitive to (E)- and (Z)-3-methyl-2-hexenoic acid. nih.gov In behavioral assays, a combination of these acids has been shown to significantly reduce the response of these mosquitoes to major attractants like carbon dioxide (CO₂). nih.gov Field trials have further substantiated these findings, showing that combinations of these acids can reduce the catch of An. gambiae in odor-baited traps by more than twofold. nih.gov This suggests that 3-Methyl-2-hexenoic acid can act as an inhibitor or repellent, potentially by masking the attractant cues or arresting the upwind flight of the mosquito as it nears a host. nih.gov

While there is a lack of specific studies on the direct interaction of this compound with mosquitoes, the broader class of fatty acid methyl esters (FAMEs) has been shown to influence insect behavior. For instance, certain FAMEs have been identified as oviposition deterrents for some mosquito species. nih.gov This indicates that insects can detect and respond to methyl esters of fatty acids in their environment.

Given the findings on 3-Methyl-2-hexenoic acid, it is plausible that its methyl ester analogue could also have a modulatory effect on mosquito behavior. The structural similarity could potentially allow it to interact with the same olfactory receptors as the acid, possibly leading to a different behavioral outcome due to the altered chemical structure. However, without direct experimental evidence, this remains a hypothesis for future research. The significant reduction in mosquito attraction by the acid form highlights the potential of this chemical class in chemosensory disruption studies aimed at vector control.

**Table 2: Summary of Research Findings on the Effect of 3-Methyl-2-hexenoic Acid on *Anopheles gambiae***

Study TypeOrganismCompound TestedKey FindingReference
ElectrophysiologyAnopheles gambiae s.s.(E)- and (Z)-3-methyl-2-hexenoic acidAntennae show selective sensitivity to the compounds. nih.gov
Wind Tunnel BioassayAnopheles gambiae s.s.Combination of (E)- and (Z)-3-methyl-2-hexenoic acidSignificantly reduced the response to CO₂. nih.gov
Field Trials (Odour-baited entry traps)Anopheles gambiae s.l.Combinations of carboxylic acids including 3-methyl-2-hexenoic acidReduced catch in CO₂-baited traps by 2.1-fold. nih.gov

Analytical Methodologies for the Characterization and Quantification of 3 Methyl 2 Hexenoic Acid Methyl Ester in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Separation and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like 3-methyl-2-hexenoic acid methyl ester. smolecule.com It is frequently employed for both detecting and quantifying the compound in biological samples. smolecule.com The technique's high resolution enables the separation of complex mixtures and the differentiation of structural isomers.

Specific GC-MS methods have been developed to effectively separate and identify the (E) and (Z) isomers of 3-methyl-2-hexenoic acid and its esters. researchgate.net The separation is typically achieved using capillary columns with specific stationary phases. For instance, a DB-5ms column has been successfully used to analyze (E)-3-methyl-2-hexenoic acid, the parent acid of the methyl ester, from axillary sweat. oup.comoup.com In such methods, the isomers can be completely separated, allowing for their individual characterization. oup.com

The analysis involves programming the column temperature to gradually increase, which ensures the separation of various compounds in the sample based on their boiling points and interaction with the stationary phase. oup.comoup.com Following separation by the gas chromatograph, the mass spectrometer fragments the molecules and detects the resulting ions. For quantitative analysis, single-ion monitoring (SIM) can be employed, focusing on specific mass-to-charge ratios (m/z) characteristic of the target molecule, such as the molecular ion at m/z 128 for the parent acid, to enhance sensitivity and selectivity. oup.com

Table 1: Example GC-MS Parameters for the Analysis of the Parent Acid, (E)-3-methyl-2-hexenoic acid

Parameter Condition Source
GC System Shimadzu GCMS-QP2010 oup.com
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) oup.com
Injection Mode Splitless oup.comoup.com
Temperature Program Initial 50°C (hold 1 min), ramp 7°C/min to 190°C, ramp 3°C/min to 250°C (hold 20 min) oup.comoup.com
MS Ionization Mode Electron Ionization (EI) at 70 eV oup.comoup.com
Ion Source Temp. 250°C oup.comoup.com

| Mass Scan Range | m/z 20 to 500 | oup.com |

While the conversion of fatty acids to their methyl esters (FAMEs) is a standard procedure to improve volatility for GC analysis, this derivatization step presents significant challenges for short-chain fatty acids like 3-methyl-2-hexenoic acid. chromatographyonline.comnih.gov The primary difficulty is the high volatility of the resulting methyl ester. oup.comoup.com This property makes quantitative recovery difficult, as the compound can be easily lost during sample preparation steps like evaporation or concentration. oup.com

Studies have shown that attempts to collect the methyl ester of (E)-3-methyl-2-hexenoic acid can fail even when starting with high concentrations of the standard material, rendering the method unsuitable for accurate quantification from biological samples like sweat. oup.com The challenges associated with recovering these volatile derivatives can lead to an underestimation of the actual amount present in a sample.

To circumvent this issue, researchers have explored alternative derivatization strategies. One such approach is the use of butyl esterification, which produces a less volatile derivative compared to the methyl ester. oup.com This modification improves recovery rates and allows for more reliable quantification of the parent acid in complex matrices. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a viable alternative to GC-MS for the analysis of fatty acid profiles. nih.gov While GC-MS remains a standard, LC-MS offers distinct advantages, including significantly shorter analysis times. nih.govresearchgate.net For instance, a UPLC-ESI-MS/MS method can achieve chromatographic analysis in as little as 1.5 minutes, offering a much higher throughput compared to traditional GC approaches. nih.gov

For unsaturated fatty acid methyl esters, LC coupled with tandem mass spectrometry (LC-MS/MS) provides powerful tools for structural characterization. nih.govsciex.com Techniques such as atmospheric pressure chemical ionization (APCI) can be used to form adducts with the solvent (e.g., acetonitrile), and subsequent collisional activation of these ions can generate fragments that are useful in pinpointing the precise location of double bonds within the fatty acid chain. nih.gov Although specific applications for this compound are not extensively detailed, these established methods for other FAMEs demonstrate the potential of LC-MS for its analysis, particularly for confirming isomeric structures without the need for derivatization to increase volatility. sciex.com The high sensitivity of LC-MS, with limits of quantification potentially reaching the picogram level on-column, makes it valuable for fields where sample amounts are limited. nih.gov

Advanced Spectroscopic Characterization (e.g., NMR, Infrared Spectroscopy) for Structural Confirmation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural confirmation of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. ¹H NMR reveals the connectivity of protons, while ¹³C NMR shows the chemical environment of each carbon atom. For the structurally similar ethyl ester of 3-methyl-2-hexenoic acid, specific chemical shifts confirm the presence of the ethyl group, the carbon-carbon double bond, and the aliphatic chain. researchgate.net By analogy, the spectra for the methyl ester would show characteristic signals for the methyl ester group protons (a singlet around 3.7 ppm) and carbon (around 51 ppm), alongside signals for the vinylic proton, the C3-methyl group, and the propyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong absorption bands characteristic of an α,β-unsaturated ester. Key peaks would include a C=O (ester carbonyl) stretch typically around 1720 cm⁻¹ and a C=C (alkene) stretch around 1650 cm⁻¹.

Mass Spectrometry (MS): In addition to its use as a detector for chromatography, mass spectrometry provides crucial structural information. The electron ionization (EI) mass spectrum yields a fragmentation pattern that serves as a molecular fingerprint. For the ethyl ester of (E)-3-methyl-2-hexenoic acid, characteristic fragments include ions at m/z 111 (base peak), 113, 128, and the molecular ion at m/z 156. researchgate.net The methyl ester would show a similar pattern, with a molecular ion at m/z 142 and key fragments reflecting the loss of the methoxy (B1213986) group and parts of the alkyl chain. nih.gov

Table 2: Expected Spectroscopic Data for this compound

Technique Feature Expected Observation
¹H NMR O-CH₃ (Ester) Singlet ~3.7 ppm
C=CH (Vinylic) Singlet ~5.7 ppm
C-CH₃ (at C3) Singlet ~2.1 ppm (E-isomer) or ~1.8 ppm (Z-isomer)
¹³C NMR C=O (Ester Carbonyl) ~167 ppm
C=C (Alkene Carbons) ~118 ppm and ~158 ppm
O-CH₃ (Ester Methyl) ~51 ppm
IR C=O Stretch ~1720 cm⁻¹
C=C Stretch ~1650 cm⁻¹
MS (EI) Molecular Ion [M]⁺ m/z 142

Application of Fatty Acid Methyl Ester (FAME) Profiling in Microbiological Studies

The standard FAME analysis procedure involves four steps:

Saponification: Harvesting bacterial cells and breaking them open with a strong base (e.g., sodium hydroxide) to release the fatty acids from lipids.

Methylation: Converting the fatty acids into their more volatile methyl esters using an acidic methanol (B129727) solution. ijcmas.com

Extraction: Separating the FAMEs from the aqueous phase using an organic solvent.

Analysis: Analyzing the extracted FAMEs by gas chromatography (GC). ijcmas.com

The parent compound, 3-methyl-2-hexenoic acid, is known to be a key component of human axillary odor and is produced by the action of cutaneous microorganisms, such as certain corynebacterium species, on water-soluble precursors found in apocrine gland secretions. researchgate.net This direct link to microbial activity suggests that 3-methyl-2-hexenoic acid, and by extension its methyl ester derivative in an analytical context, could serve as a specific biomarker in microbiological studies of the human skin microbiome. While typically FAME profiles focus on common straight-chain, branched, and unsaturated fatty acids, the inclusion of specific, functionally relevant compounds like 3-methyl-2-hexenoic acid could provide deeper insights into the metabolic activities of specific skin flora.

Structure Activity Relationship Sar Investigations Utilizing 3 Methyl 2 Hexenoic Acid Methyl Ester Analogues and Homologues

Systematic Modification of the Carbon Chain Length and Branching Patterns

The modification of the carbon chain length and branching patterns in analogues of 3-methyl-2-hexenoic acid esters has been a key strategy to probe their structure-activity relationships, particularly in the context of olfactory perception. Studies on cross-adaptation, a phenomenon where exposure to one odorant reduces sensitivity to another, have utilized homologues of the parent compound to explore the specificity of sensory channels.

Research has demonstrated that structural similarity, specifically the shape and size of the hydrophobic part of the molecule, is a critical determinant for these interactions. nih.gov In one study, the ethyl ester of 3-methyl-2-hexenoic acid (EE3M2H) was compared with its lower and higher molecular weight homologues: the ethyl esters of 3-methyl-2-pentenoic acid (EE3M2P) and 3-methyl-2-octenoic acid (EE3M2O). nih.gov The parent acid, 3-methyl-2-hexenoic acid (3M2H), is a principal component of human underarm odor with a sweaty smell, while its ethyl esters possess a pleasant, fruity odor. researchgate.net

The key finding was that while the ethyl ester of 3-methyl-2-hexenoic acid (EE3M2H) significantly cross-adapted the sweaty-smelling parent acid, its homologues with different chain lengths (EE3M2P and EE3M2O) did not. nih.gov This indicates a high degree of specificity related to the six-carbon backbone. The sensory channels responsible for detecting the sweaty-smelling acid appear to be finely tuned to the specific molecular dimensions of the hexenoic acid structure, and even a change of one or two carbons in the chain length is sufficient to abolish the cross-adaptation effect. nih.gov These results suggest that the size and shape of the hydrophobic portion of the molecule are crucial for binding to the relevant olfactory receptors. nih.gov

Table 1: Effect of Carbon Chain Length on Cross-Adaptation with 3-Methyl-2-hexenoic Acid (3M2H)
CompoundStructureChain Length (Parent Acid)Odor ProfileCross-Adapts 3M2H?
Ethyl ester of 3-methyl-2-pentenoic acid (EE3M2P)C₅ (Pentenoic)FruityNo
Ethyl ester of 3-methyl-2-hexenoic acid (EE3M2H)C₆ (Hexenoic)FruityYes
Ethyl ester of 3-methyl-2-octenoic acid (EE3M2O)C₈ (Octenoic)FruityNo

Impact of Geometric Isomerism (E/Z) on Biological Activity and Olfactory Perception

Geometric isomerism, arising from restricted rotation around a double bond, plays a critical role in the biological activity and perception of many compounds, including unsaturated fatty acid esters. solubilityofthings.comresearchgate.net The spatial arrangement of substituents as either E (trans) or Z (cis) can dramatically alter a molecule's shape, influencing how it interacts with biological receptors.

In the context of 3-methyl-2-hexenoic acid and its esters, both the (E)- and (Z)-isomers are present in nature, though often in different ratios. For instance, the (E)-isomer of the parent acid is the major component in male underarm sweat, with the (Z)-isomer present at about one-tenth the concentration. Studies investigating the olfactory properties of the individual E and Z isomers of the ethyl ester (EE3M2H) have revealed distinct activities. Research on cross-adaptation found that the (E)-isomer of EE3M2H was able to significantly cross-adapt mixtures of 3M2H that were rich in either the (E)- or (Z)-acid isomer. researchgate.net In contrast, the (Z)-isomer of EE3M2H was only effective at cross-adapting a 3M2H mixture that was rich in the (Z)-acid. researchgate.net

This demonstrates that the geometric configuration of the molecule is a key factor in its interaction with olfactory sensory channels. The broader effectiveness of the (E)-ester isomer suggests its molecular shape may allow it to bind to a wider range of receptors or to the same receptor with higher affinity compared to the (Z)-ester isomer. researchgate.net Such findings are common in chemical ecology, where the precise stereochemistry of pheromones, including geometric isomerism, is often crucial for eliciting a specific biological response. researchgate.netnih.gov Even minor changes in the isomeric ratio can lead to a significant loss of bioactivity in many insect communication systems. biologists.com

Table 2: Cross-Adaptation Effects of E/Z Isomers of Ethyl 3-Methyl-2-hexenoate (EE3M2H) on 3-Methyl-2-hexenoic Acid (3M2H) Mixtures
Adapting Compound (Ester Isomer)Test Odorant (Acid Mixture)Result
(E)-EE3M2H10E:1Z mixture of 3M2HSignificant Cross-Adaptation
(E)-EE3M2H10Z:1E mixture of 3M2HSignificant Cross-Adaptation
(Z)-EE3M2H10E:1Z mixture of 3M2HNo Significant Cross-Adaptation
(Z)-EE3M2H10Z:1E mixture of 3M2HSignificant Cross-Adaptation
researchgate.net

Design and Synthesis of Novel Analogues as Mechanistic Probes

The design and synthesis of novel analogues are a cornerstone of SAR studies, allowing researchers to create specific molecules to test hypotheses about molecular mechanisms. nih.gov For 3-methyl-2-hexenoic acid methyl ester and its related compounds, analogues can be designed as probes to map the binding pockets of olfactory receptors or to investigate the enzymes involved in their biosynthesis and metabolism.

Based on the SAR data gathered, one could design probes by:

Varying the Ester Group: Synthesizing a series of esters (e.g., propyl, butyl, benzyl) of 3-methyl-2-hexenoic acid would help to determine the steric and electronic requirements of the binding site that accommodates the ester moiety.

Modifying the Alkyl Chain: Introducing different functional groups (e.g., hydroxyl, keto) or altering the branching (e.g., moving the methyl group to position 4 or 5) could further define the hydrophobic pocket of a target receptor.

Creating Conformationally Restricted Analogues: Incorporating the carbon backbone into a ring structure could lock the molecule into a specific conformation, providing insights into the optimal geometry for binding.

The synthesis of these tailored molecules typically involves standard organic chemistry techniques, such as acid-catalyzed esterification of the corresponding carboxylic acid with the desired alcohol. vulcanchem.com By synthesizing these novel analogues and evaluating their biological activity—for example, through further cross-adaptation experiments, direct binding assays with cloned olfactory receptors, or behavioral studies in relevant organisms—researchers can gain a more detailed understanding of the molecular interactions that underpin the compound's function. This approach is widely used in drug design and the development of new agrochemicals and fragrances. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 3 Methyl 2 Hexenoic Acid Methyl Ester

Integrated Omics Approaches to Understand Metabolic Interplay (e.g., Metabolomics, Proteomics of microbial systems)

Future research should focus on employing integrated "omics" approaches to unravel the complex metabolic networks associated with 3-Methyl-2-hexenoic acid methyl ester in microbial systems. A multi-omics strategy, combining metabolomics, proteomics, and transcriptomics, can provide a holistic view of the production and degradation of this ester by microorganisms. biorxiv.org

Metabolomics: Untargeted metabolomics can be utilized to identify the full spectrum of metabolites present in microbial cultures that produce or degrade this compound. By comparing the metabolic profiles of wild-type and genetically modified strains, researchers can pinpoint precursor molecules and downstream products of the ester's metabolic pathway. For instance, studies on other fatty acid methyl esters (FAMEs) have successfully used gas chromatography-mass spectrometry (GC-MS) to analyze the fatty acid profiles of bacteria under different culture conditions. nih.gov A similar approach could be applied to identify key intracellular and extracellular metabolites linked to this compound metabolism.

Proteomics: Proteomic analysis can identify the specific enzymes and regulatory proteins involved in the biosynthesis and breakdown of this compound. By comparing the protein expression levels between conditions of high and low ester production, key enzymes such as acyltransferases, esterases, and oxidoreductases can be identified. For example, the identification of alcohol acyltransferases (AATs) has been crucial in the microbial synthesis of various branched-chain esters. nih.gov

An integrated multi-omics approach will be essential to construct a comprehensive model of the metabolic interplay surrounding this compound in relevant microbial communities, such as those found on human skin.

Omics Approach Potential Research Focus Expected Outcomes Relevant Findings from Related Studies
Metabolomics Identification of precursor and downstream metabolites in microbial cultures.A detailed map of the metabolic network surrounding the ester.GC-MS analysis has been used to detail fatty acid profiles in various bacteria. nih.gov
Proteomics Identification of key enzymes (e.g., acyltransferases, esterases) and regulatory proteins.Pinpointing the specific proteins responsible for the synthesis and degradation of the ester.Studies have identified various alcohol acyltransferases (AATs) for branched-chain ester synthesis. nih.gov
Transcriptomics Analysis of gene expression changes in response to the presence of the ester or its precursors.Understanding the genetic regulation of the metabolic pathways.Multi-omics studies have linked gut microbiota to fatty acid metabolism and immune response. mdpi.com

Advanced Biotechnological Approaches for Modulating Production or Degradation Pathways

Building on the knowledge gained from omics studies, advanced biotechnological techniques can be employed to manipulate the production and degradation pathways of this compound in microbial systems.

Metabolic Engineering for Enhanced Production: The biosynthesis of fatty acid-derived chemicals in microorganisms like Escherichia coli and Saccharomyces cerevisiae is an active area of research. nih.gov Metabolic engineering strategies can be applied to enhance the production of this compound. This could involve the overexpression of key biosynthetic genes, the knockout of competing metabolic pathways, and the optimization of fermentation conditions. For instance, the production of other fatty acid ethyl esters (FAEEs) has been significantly increased through the overexpression of acetyl-CoA carboxylase and the use of dynamic sensor-regulator systems. nih.gov

Modulating Degradation Pathways: The biodegradation of FAMEs typically begins with de-esterification to form a free fatty acid and methanol (B129727), followed by β-oxidation of the fatty acid. lyellcollection.org Understanding the specific enzymes responsible for the degradation of this compound can open doors to modulating its persistence in various environments. For example, the targeted inhibition of specific esterases could be a strategy to increase the compound's stability in certain applications. Conversely, enhancing the expression of these enzymes could be used for bioremediation purposes. The degradation of saturated branched-chain fatty acids has been shown to be selective in certain bacterial strains, suggesting that specific enzymatic pathways are involved. researchgate.net

Biotechnological Approach Objective Methodology Potential Impact
Metabolic Engineering Enhance the microbial production of this compound.Overexpression of biosynthetic genes, knockout of competing pathways, optimization of fermentation.Sustainable and cost-effective production for industrial applications.
Pathway Modulation Control the degradation rate of the ester.Targeted inhibition or enhancement of specific degradative enzymes (e.g., esterases).Increased product stability or enhanced bioremediation capabilities.
Synthetic Biology Create novel microbial cell factories for ester production.Design and construction of synthetic genetic circuits and metabolic pathways.Production of novel ester derivatives with tailored properties.

Development of Novel Research Tools and Biosensors Based on this compound Interactions

The development of novel research tools and biosensors specific to this compound would greatly facilitate its study and application.

Whole-Cell Biosensors: Genetically engineered microorganisms can be designed to act as whole-cell biosensors. These biosensors typically consist of a transcription factor that recognizes the target molecule and a reporter gene (e.g., encoding a fluorescent protein) that is expressed upon binding. nih.gov Such a biosensor for this compound could be used for high-throughput screening of microbial strains with enhanced production capabilities or for real-time monitoring of its concentration in complex environments. Biosensors for other short-chain fatty acids have been successfully developed in Saccharomyces cerevisiae. nih.govfrontiersin.org

Enzyme-Based Biosensors: Amperometric biosensors based on immobilized enzymes offer another promising avenue. For instance, a dual-enzyme biosensor using lipase (B570770) and lipoxygenase has been developed for the analysis of esterified fatty acids. worktribe.comworktribe.com A similar approach could be adapted for this compound, where a specific lipase would first hydrolyze the ester, and a subsequent enzyme would act on the released 3-Methyl-2-hexenoic acid to produce a detectable signal.

Electroactive Biofilm-Based Sensors: Electroactive biofilms (EABs) can be used to develop biosensors for volatile fatty acids (VFAs). dtu.dk In this type of sensor, the degradation of the target analyte by the biofilm generates an electrical signal that is proportional to its concentration. The development of an EAB-based sensor for this compound could provide a robust and cost-effective tool for online monitoring in industrial fermentation processes or environmental samples.

Biosensor Type Sensing Principle Potential Application Key Advantages
Whole-Cell Biosensor Ligand-induced gene expression leading to a reporter signal.High-throughput screening of producer strains, real-time monitoring.High specificity and sensitivity.
Enzyme-Based Biosensor Enzymatic reaction with the target analyte produces a detectable signal.Quantification in laboratory samples and industrial processes.Rapid analysis and ease of operation.
Electroactive Biofilm-Based Sensor Microbial degradation of the analyte generates an electrical current.Online monitoring of industrial fermentations and environmental samples.Cost-effective and suitable for continuous monitoring.

Q & A

Basic: What are the established synthetic routes for preparing 3-methyl-2-hexenoic acid methyl ester, and what are their key reaction conditions?

Answer:
The synthesis of this compound typically involves esterification or transesterification reactions. One method described for analogous esters (e.g., methyl 3-methyl-2-butenoate) includes:

  • Haloform reaction/ester formation : Reacting mesityl oxide with methanol under acidic conditions to form the ester .
  • Alcohol oxidation/ester formation : Starting with 3-methyl-2-buten-1-ol, which is oxidized and esterified with methanol .
    Key parameters include temperature control (e.g., 60–80°C for esterification), acid catalysts (e.g., sulfuric acid or BF₃·Et₂O), and stoichiometric ratios to avoid side products like diesters or hydrolysis byproducts.

Advanced: How can reaction conditions be optimized to minimize isomerization during synthesis?

Answer:
Isomerization of the α,β-unsaturated ester can occur under acidic or high-temperature conditions. To mitigate this:

  • Use mild acid catalysts (e.g., BF₃·Et₂O) instead of strong acids like H₂SO₄, as shown in cyclization reactions of hydroxy acids to esters .
  • Maintain low reaction temperatures (e.g., 5°C during enzymatic esterification) to stabilize the desired stereochemistry .
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to terminate the reaction before isomerization becomes significant .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize using polar cyanosilicone columns (e.g., SP-2560) for resolving geometric isomers, as recommended for fatty acid methyl ester (FAME) analysis . Retention indices and mass fragmentation patterns should be cross-referenced with libraries like Wiley or NIST .
  • Nuclear Magnetic Resonance (NMR) : Key signals include the α,β-unsaturated ester carbonyl (~165–170 ppm in ¹³C NMR) and olefinic protons (δ 5.5–6.5 ppm in ¹H NMR). Compare with stereochemical data from related compounds (e.g., (E)-3-hexenoic acid derivatives) .

Advanced: How can discrepancies in spectral data for structural elucidation be resolved?

Answer:
Discrepancies often arise from stereochemical variations or impurities. Strategies include:

  • Stereochemical analysis : Use NOESY NMR to confirm double-bond geometry (cis/trans) or compare with literature data for structurally similar esters (e.g., (E)-3-hexenoic acid methyl ester) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₈H₁₂O₂) and rule out isobaric impurities .
  • Synthesis of derivatives : Prepare crystalline derivatives (e.g., hydrazones) to isolate and characterize specific isomers .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reactions .
  • Waste disposal : Segregate ester-containing waste and dispose via certified hazardous waste facilities to prevent environmental contamination .
  • Emergency measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Avoid oral ingestion .

Advanced: How can competing hydrolysis and esterification be balanced in aqueous reaction systems?

Answer:

  • pH control : Maintain slightly acidic conditions (pH 5–6) to favor esterification over hydrolysis, as demonstrated in enzymatic synthesis of related esters .
  • Solvent selection : Use biphasic systems (e.g., water/organic solvent) to partition the ester into the organic phase, reducing hydrolysis rates .
  • Catalyst optimization : Immobilized lipases or acid resins can enhance esterification efficiency while minimizing water activity .

Basic: What are the key challenges in scaling up laboratory synthesis to pilot-scale production?

Answer:

  • Heat management : Exothermic esterification reactions require jacketed reactors with precise temperature control to prevent runaway reactions .
  • Purification : Distillation under reduced pressure (e.g., 10–20 mmHg) is critical to isolate the ester without thermal degradation .
  • Catalyst recovery : Heterogeneous catalysts (e.g., Amberlyst-15) are preferred over homogeneous acids for easier separation and reuse .

Advanced: How can computational methods aid in predicting the physicochemical properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in Diels-Alder or Michael addition reactions .
  • Molecular Dynamics (MD) : Simulate solubility parameters in solvents like methanol or hexane to optimize extraction protocols .
  • QSAR models : Predict logP (octanol-water partition coefficient) for bioavailability studies in pharmacological applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.